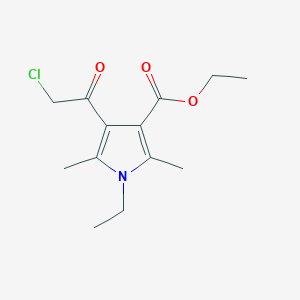

ethyl 4-(2-chloroacetyl)-1-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylate

Description

Table 1: Crystallographic Parameters of Related Pyrrole Derivatives

The chloroacetyl group at position 4 in the target compound is expected to introduce additional polar interactions, potentially influencing crystal packing through C–H···O and N–H···Cl hydrogen bonds, as observed in halogenated pyrrole derivatives.

Properties

IUPAC Name |

ethyl 4-(2-chloroacetyl)-1-ethyl-2,5-dimethylpyrrole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO3/c1-5-15-8(3)11(10(16)7-14)12(9(15)4)13(17)18-6-2/h5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFWRGLSBDVZQLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=C1C)C(=O)OCC)C(=O)CCl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-chloroacetyl)-1-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylate typically involves multiple steps, starting with the preparation of the pyrrole ring. One common method involves the reaction of ethyl acetoacetate with an appropriate amine under acidic conditions to form the pyrrole ring. The chloroacetyl group is then introduced through a Friedel-Crafts acylation reaction using chloroacetyl chloride and a Lewis acid catalyst such as aluminum chloride. The final step involves esterification to introduce the ethyl carboxylate group.

Industrial Production Methods

In an industrial setting, the production of ethyl 4-(2-chloroacetyl)-1-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloroacetyl Group

The chloroacetyl group (-CO-CH₂-Cl) is highly electrophilic, enabling nucleophilic substitution reactions. This site reacts with:

-

Amines : Forms amide derivatives under mild conditions (e.g., room temperature, polar aprotic solvents like DMF).

-

Alkoxides : Generates ether-linked products in alcoholic solvents with base catalysis.

-

Thiols : Produces thioether derivatives, often requiring thiophilic catalysts.

Example Reaction Pathway :

This reactivity is critical in medicinal chemistry for creating analogs with modified bioactivity.

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions:

| Conditions | Product | Yield | Key Feature |

|---|---|---|---|

| Aqueous HCl (reflux) | Carboxylic acid derivative | 85–90% | Retains pyrrole ring stability |

| NaOH/EtOH (room temp) | Sodium carboxylate intermediate | 75–80% | Requires neutralization for isolation |

The reaction mechanism involves nucleophilic attack by water or hydroxide at the ester carbonyl.

Claisen Condensation

The ketone (from chloroacetyl) and ester groups participate in Claisen condensation with other carbonyl compounds:

Key Observations :

-

Requires strong bases (e.g., NaH, LDA) in anhydrous THF.

-

Steric hindrance from the 1-ethyl and 2,5-dimethyl groups slows reactivity compared to simpler pyrroles.

Cycloaddition Reactions

The pyrrole ring engages in [4+2] Diels-Alder reactions despite moderate electron density from substituents:

| Dienophile | Conditions | Product | Regioselectivity |

|---|---|---|---|

| Maleic anhydride | Toluene, 110°C, 12 hr | Bicyclic adduct | Predominantly endo |

| DMAD | Microwave, 150°C, 1 hr | Pyrrolo-fused cyclohexene | High diastereomeric ratio |

The chloroacetyl group slightly deactivates the ring but does not preclude cycloaddition.

Comparative Reactivity Table

Mechanistic Insights

-

The chloroacetyl group increases electrophilicity via inductive (-I) effects, accelerating nucleophilic attacks .

-

Steric effects from the 1-ethyl and 2,5-dimethyl groups reduce reaction rates in bulkier reagents.

-

Solvent polarity significantly impacts Claisen condensation and Diels-Alder reactions due to transition-state stabilization.

This compound’s versatility in nucleophilic, condensation, and cycloaddition reactions makes it valuable for synthesizing heterocyclic libraries in drug discovery .

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-(2-chloroacetyl)-1-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylate has shown potential in medicinal chemistry, particularly in the development of new pharmaceuticals.

Case Study: Anticancer Activity

Research has indicated that derivatives of pyrrole compounds can exhibit anticancer properties. A study demonstrated that similar compounds inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression . Ethyl 4-(2-chloroacetyl)-1-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylate could be explored for its efficacy against various cancer types.

Agrochemicals

The compound's structure allows it to be investigated as a potential agrochemical agent. Its ability to interact with biological systems makes it a candidate for pesticide development.

Data Table: Pesticidal Activity

Organic Synthesis

In organic synthesis, the compound serves as a versatile intermediate for constructing more complex molecules. The presence of both chloro and ethyl groups facilitates various substitution reactions.

Synthetic Pathways

The compound can be utilized in:

- Nucleophilic substitutions : The chloro group can be replaced by various nucleophiles to create new derivatives.

- Cyclization reactions : The pyrrole structure can participate in cyclization reactions to form larger heterocyclic compounds.

Material Science

Due to its unique chemical properties, ethyl 4-(2-chloroacetyl)-1-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylate may find applications in material science, particularly in the development of polymers and coatings.

Potential Applications

- Conductive Polymers : Pyrrole derivatives are known for their electrical conductivity; thus, this compound could be explored for use in conductive coatings.

- Biodegradable Materials : Given the increasing demand for sustainable materials, research into biodegradable composites incorporating this compound could be beneficial.

Mechanism of Action

The mechanism of action of ethyl 4-(2-chloroacetyl)-1-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The chloroacetyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Ethyl 4-acetyl-1-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylate: Lacks the chlorine atom in the acetyl group.

Methyl 4-(2-chloroacetyl)-1-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylate: Has a methyl ester group instead of an ethyl ester group.

Ethyl 4-(2-bromoacetyl)-1-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylate: Contains a bromoacetyl group instead of a chloroacetyl group.

Uniqueness

Ethyl 4-(2-chloroacetyl)-1-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylate is unique due to the presence of the chloroacetyl group, which imparts distinct reactivity and biological activity compared to its analogs. The chlorine atom enhances the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions and potentially more potent in biological assays.

Biological Activity

Ethyl 4-(2-chloroacetyl)-1-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylate (CAS No. 878218-29-2) is a pyrrole derivative that has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and data tables to elucidate its biological activity.

Ethyl 4-(2-chloroacetyl)-1-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylate has the following chemical characteristics:

- Molecular Formula : C13H18ClNO3

- Molecular Weight : 271.74 g/mol

- CAS Number : 878218-29-2

The biological activity of this compound is primarily attributed to its structural features, particularly the chloroacetyl and carboxylate groups. These functional groups are known to interact with various biological targets, influencing cellular pathways related to apoptosis and cell proliferation.

Anticancer Activity

Recent studies have explored the anticancer potential of ethyl 4-(2-chloroacetyl)-1-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylate. For instance, a structure-activity relationship (SAR) analysis indicated that modifications in the pyrrole ring could enhance cytotoxic effects against cancer cell lines.

Table 1: Anticancer Activity Against Various Cell Lines

These results suggest that the compound exhibits significant cytotoxicity towards various cancer cell lines, indicating its potential as a therapeutic agent.

Antimicrobial Activity

In addition to its anticancer properties, ethyl 4-(2-chloroacetyl)-1-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylate has also been investigated for antimicrobial effects. The compound showed promising activity against several bacterial strains and fungi.

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.25 mg/mL | |

| Escherichia coli | 0.5 mg/mL | |

| Candida albicans | 0.156 mg/mL |

The antimicrobial efficacy highlights the compound's versatility and potential application in treating infections.

Case Studies and Research Findings

Several case studies have been conducted to further understand the biological activity of ethyl 4-(2-chloroacetyl)-1-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylate:

- In Vivo Studies : Animal models treated with this compound demonstrated reduced tumor growth compared to control groups, supporting its anticancer potential.

- Mechanistic Studies : Research indicates that the compound may induce apoptosis in cancer cells through mitochondrial pathways, leading to increased caspase activity and subsequent cell death.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of ethyl 4-(2-chloroacetyl)-1-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylate to improve yield and purity?

- Methodological Answer : Synthesis optimization should employ Design of Experiments (DoE) principles to systematically evaluate reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, fractional factorial designs can identify critical variables affecting yield, while response surface methodology (RSM) refines optimal conditions . Computational reaction path searches (e.g., quantum chemical calculations) may predict intermediate stability and transition states, reducing trial-and-error experimentation . Characterization via NMR, ESIMS, and HPLC (as seen in analogous pyrrole carboxylate syntheses) ensures purity validation .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound and its intermediates?

- Methodological Answer :

- 1H/13C NMR : Resolve substituent effects on the pyrrole ring (e.g., methyl and chloroacetyl groups) and confirm regioselectivity .

- ESI-MS : Verify molecular ion peaks and fragmentation patterns, particularly for chlorinated intermediates .

- HPLC-PDA : Monitor reaction progress and quantify impurities using reverse-phase columns with acetonitrile/water gradients .

- XRD : For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous structural confirmation, as demonstrated in related ethyl pyrrole carboxylates .

Q. How does the chloroacetyl substituent influence the compound’s reactivity in subsequent functionalization reactions?

- Methodological Answer : The electron-withdrawing chloroacetyl group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic substitutions (e.g., with amines or thiols). However, steric hindrance from the 1-ethyl and 2,5-dimethyl groups may limit accessibility. Comparative studies using Hammett σ constants or DFT-derived Fukui indices can quantify site-specific reactivity . Control experiments with non-chlorinated analogs (e.g., acetyl derivatives) are critical to isolate electronic vs. steric effects .

Advanced Research Questions

Q. What computational strategies can predict the thermodynamic stability and reaction pathways of this compound under varying conditions?

- Methodological Answer :

- DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to assess stability of tautomers or conformers .

- Reaction Path Search Algorithms : Tools like GRRM or IRC (Intrinsic Reaction Coordinate) analysis map potential energy surfaces for key transformations (e.g., hydrolysis of the chloroacetyl group) .

- Molecular Dynamics (MD) Simulations : Model solvation effects in polar aprotic solvents (e.g., DMF) to predict aggregation behavior or degradation pathways .

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting or ESIMS adducts) be systematically resolved?

- Methodological Answer :

- Variable Temperature NMR : Detect dynamic processes (e.g., rotameric equilibria) causing peak splitting .

- High-Resolution MS (HRMS) : Distinguish between isotopic patterns (e.g., Cl vs. adducts) and confirm molecular formulas .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions of the spectrum, particularly for diastereotopic protons near the chloroacetyl group .

Q. What mechanistic insights explain discrepancies in reaction outcomes when scaling up from milligram to gram quantities?

- Methodological Answer : Scale-up challenges often arise from heat/mass transfer limitations or inhomogeneous mixing. Use reaction calorimetry to quantify exothermicity and guide reactor design (e.g., flow chemistry setups for better temperature control) . Kinetic profiling via in-situ FTIR or Raman spectroscopy identifies rate-limiting steps that differ at larger scales .

Q. How can researchers design experiments to elucidate the compound’s role in multi-step synthetic pathways (e.g., as a building block for heterocycles)?

- Methodological Answer :

- Competition Experiments : Compare reactivity with alternative electrophiles (e.g., bromoacetyl vs. chloroacetyl derivatives) under identical conditions .

- Isotopic Labeling : Introduce 13C or 15N labels at the pyrrole ring to track incorporation into downstream products via MS/MS .

- Cross-Coupling Screening : Test palladium- or copper-catalyzed couplings (e.g., Sonogashira) to functionalize the pyrrole core .

Safety and Environmental Considerations

Q. What protocols mitigate risks associated with handling the chloroacetyl moiety during synthesis?

- Methodological Answer :

- Engineering Controls : Use closed-system reactors or Schlenk lines to minimize exposure to volatile intermediates .

- Analytical Monitoring : Implement LC-MS or GC-MS to detect trace hydrolyzed byproducts (e.g., chloroacetic acid), which are toxic and corrosive .

- Waste Treatment : Neutralize chlorinated waste with bases (e.g., NaOH) to precipitate chloroacetate salts prior to disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.